Benzenesulfonic acid, oxybis((1,1,3,3-tetramethylbutyl)-, dipotassium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

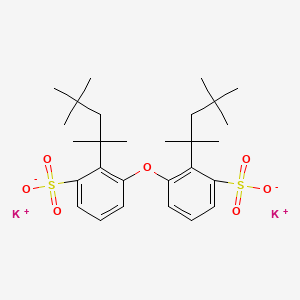

Benzenesulfonic acid, oxybis((1,1,3,3-tetramethylbutyl)-, dipotassium salt) is a chemical compound with the molecular formula C28H42O7S2 and CAS number 75908-83-7 . This compound is known for its unique structure, which includes two benzenesulfonic acid groups connected by an oxybis bridge and substituted with 1,1,3,3-tetramethylbutyl groups. It is commonly used in various industrial and scientific applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong acids such as sulfuric acid and controlled temperatures to ensure the proper formation of the sulfonic acid groups .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of reactant concentrations, temperature, and reaction time to optimize the production efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, oxybis((1,1,3,3-tetramethylbutyl)-, dipotassium salt) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonic acid groups to sulfinic acids.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfinic acids.

Substitution: Nitrobenzenesulfonic acids and halogenated benzenesulfonic acids.

Scientific Research Applications

Benzenesulfonic acid, oxybis((1,1,3,3-tetramethylbutyl)-, dipotassium salt) has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

Biology: Employed in the study of cell membrane interactions and as a component in buffer solutions.

Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceutical formulations.

Industry: Utilized in the production of detergents, cleaning agents, and as an additive in lubricants.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, oxybis((1,1,3,3-tetramethylbutyl)-, dipotassium salt) involves its interaction with molecular targets such as proteins and cell membranes. The compound’s sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins, affecting their structure and function. Additionally, its hydrophobic 1,1,3,3-tetramethylbutyl groups can insert into lipid bilayers, altering membrane properties and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Benzenesulfonic acid: A simpler analog without the oxybis bridge and tetramethylbutyl groups.

Toluene-4-sulfonic acid: Contains a methyl group instead of the tetramethylbutyl groups.

Dodecylbenzenesulfonic acid: Features a long alkyl chain instead of the tetramethylbutyl groups.

Uniqueness

Benzenesulfonic acid, oxybis((1,1,3,3-tetramethylbutyl)-, dipotassium salt) is unique due to its oxybis bridge and bulky tetramethylbutyl groups, which confer distinct chemical and physical properties. These structural features enhance its surfactant and emulsifying capabilities, making it particularly valuable in industrial and research applications .

Biological Activity

Benzenesulfonic acid, oxybis((1,1,3,3-tetramethylbutyl)-, dipotassium salt (CAS Number: 75908-83-7) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes a benzenesulfonic acid moiety linked to two bulky tetramethylbutyl groups. This unique structure contributes to its solubility and interaction with biological systems.

Molecular Formula: C20H38K2O4S

Molecular Weight: 422.66 g/mol

Antioxidant Properties

Research has indicated that compounds similar to benzenesulfonic acid derivatives exhibit significant antioxidant activity. For instance, studies have shown that antioxidants can mitigate oxidative stress in various biological models. The dipotassium salt form enhances solubility in aqueous environments, making it an effective candidate for biological applications.

| Study | Findings |

|---|---|

| Iwamoto et al. (2008) | Demonstrated that similar compounds can catalyze reactions in aqueous media effectively, suggesting potential applications in biological systems. |

| Mutsuga et al. (2002) | Highlighted the antioxidant properties of related compounds in mitigating oxidative damage in cells. |

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of benzenesulfonic acid derivatives have been evaluated in various cancer cell lines. These studies suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Case Study: A study on tyrosine-kinase inhibitor-resistant malignancies indicated that structural analogs of benzenesulfonic acid exhibited significant antiproliferative effects in vitro .

The biological activity of benzenesulfonic acid dipotassium salt may be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Scavenging: The compound may interact with ROS, thereby reducing oxidative stress in cells.

- Enzyme Inhibition: Similar compounds have been identified as inhibitors of specific kinases involved in cancer progression .

- Cell Membrane Interaction: The bulky tetramethylbutyl groups may facilitate interactions with lipid membranes, enhancing cellular uptake and bioavailability.

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is crucial for safe application. Preliminary data suggest low toxicity levels; however, comprehensive studies are necessary to delineate the safety margins.

| Parameter | Value |

|---|---|

| LD50 (oral, rat) | Not established yet |

| Skin Irritation | Low potential |

Properties

CAS No. |

75908-83-7 |

|---|---|

Molecular Formula |

C28H40K2O7S2 |

Molecular Weight |

630.9 g/mol |

IUPAC Name |

dipotassium;3-[3-sulfonato-2-(2,4,4-trimethylpentan-2-yl)phenoxy]-2-(2,4,4-trimethylpentan-2-yl)benzenesulfonate |

InChI |

InChI=1S/C28H42O7S2.2K/c1-25(2,3)17-27(7,8)23-19(13-11-15-21(23)36(29,30)31)35-20-14-12-16-22(37(32,33)34)24(20)28(9,10)18-26(4,5)6;;/h11-16H,17-18H2,1-10H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |

InChI Key |

CSUZQJZQOMWDTR-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=C(C=CC=C1S(=O)(=O)[O-])OC2=C(C(=CC=C2)S(=O)(=O)[O-])C(C)(C)CC(C)(C)C.[K+].[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.